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Compound of Interest

Compound Name: 1-(Pyrrolidin-2-ylmethyl)pyrrolidine

Cat. No.: B3024193 Get Quote

Introduction
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine, a chiral diamine, is a crucial building block and

ligand in modern organic chemistry. Its significance lies primarily in its application as a chiral

auxiliary and catalyst in asymmetric synthesis, a field of paramount importance to the

pharmaceutical and fine chemical industries.[1] The stereochemistry of this compound,

specifically the (S)-configuration at the C2 position of the pyrrolidine ring, allows for the

effective transfer of chirality, enabling the synthesis of enantiomerically pure compounds.[1]

Understanding the fundamental physical and chemical properties of this reagent is a

prerequisite for its effective use, ensuring reproducibility, scalability, and safety in research and

development settings.

This technical guide provides a comprehensive overview of the core physical properties of (S)-

(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine. It is designed for researchers, chemists, and drug

development professionals, offering not just data, but also the underlying scientific context and

standardized protocols for its characterization.

Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the foundation of all scientific work. The following

identifiers and structural representations define (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine.

IUPAC Name: 1-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolidine
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CAS Number: 51207-66-0

Molecular Formula: C₉H₁₈N₂

Molecular Weight: 154.25 g/mol

Synonyms: (S)-2-(1-Pyrrolidinylmethyl)pyrrolidine

The molecule consists of two pyrrolidine rings linked by a methylene bridge. The stereogenic

center at the C2 position of one ring dictates the compound's chirality and its utility in

asymmetric synthesis.

Caption: 2D structure of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine.

Physicochemical Properties
The physical state and bulk properties of a compound are critical for handling, reaction setup,

and purification. (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is a colorless to light yellow clear

liquid at standard temperature and pressure.[1] A summary of its key physicochemical

properties is presented below.

Property Value Source(s)

Appearance
Colorless to light yellow clear

liquid
[1]

Boiling Point 99-101 °C at 2 mmHg

Density 0.946 g/mL at 25 °C

Refractive Index (n²⁰/D) 1.4871

Flash Point 88 °C (190.4 °F) - closed cup

pKa (Predicted) 10.91 ± 0.10 [1]

Melting Point Not Applicable (Liquid at STP) [2]

Solubility Soluble in water [1]
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Note on Solubility: While quantitative data is not readily available in published literature, the

presence of two tertiary amine groups suggests miscibility with a wide range of polar and non-

polar organic solvents, in addition to its known solubility in water.[1]

Optical Properties
As a chiral molecule, the most defining physical property of (S)-(+)-1-(2-

Pyrrolidinylmethyl)pyrrolidine is its ability to rotate plane-polarized light. This property, known as

optical activity, is fundamental to confirming its stereochemical identity and enantiomeric purity.

Optical Rotation: [α]¹⁹/D +7.0° (c = 2.4 in ethanol)

The positive sign (+) indicates that it is dextrorotatory, rotating the plane of polarized light to the

right (clockwise). The "(S)" designation refers to the absolute configuration at the chiral center

as determined by the Cahn-Ingold-Prelog priority rules and does not inherently correlate with

the direction of optical rotation. The measurement is specified at 19°C using the sodium D-line

(589 nm) at a concentration of 2.4 g per 100 mL in ethanol.

Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the structural integrity and purity of the

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for

structural elucidation.

¹H NMR: The spectrum is expected to show a complex series of multiplets in the aliphatic

region (approx. 1.5-3.5 ppm) corresponding to the non-equivalent methylene (CH₂) and

methine (CH) protons of the two pyrrolidine rings. The integration of these signals should

correspond to the 18 protons in the molecule.

¹³C NMR: The spectrum will display distinct signals for each of the nine carbon atoms, with

chemical shifts characteristic of aliphatic amines.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific

functional groups. For this compound, the key feature would be the C-N stretching vibrations
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in the 1250-1020 cm⁻¹ region and the absence of N-H stretches (around 3300-3500 cm⁻¹),

confirming the tertiary nature of the amines.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and

fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at

m/z = 154, corresponding to the molecular weight.

Experimental Protocols for Property Determination
The trustworthiness of physical data relies on the rigor of the experimental methods used for its

determination. Below are standardized protocols for measuring key properties of (S)-(+)-1-(2-

Pyrrolidinylmethyl)pyrrolidine.

Physicochemical Characterization Workflow

Sample Acquisition
(Purity ≥96%)

Boiling Point Determination
(Vacuum Distillation)

Aliquot Sample
Density Measurement
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Aliquot Sample
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(Abbe Refractometer)Aliquot Sample

Optical Rotation Measurement
(Polarimetry)

Aliquot Sample

Data Compilation & Analysis

Record Data

Record Data

Record Data

Record Data

Click to download full resolution via product page

Caption: Workflow for experimental determination of physical properties.

Protocol for Boiling Point Determination via Vacuum
Distillation
Given the high boiling point at atmospheric pressure, vacuum distillation is the required method

to prevent thermal decomposition.[3][4]
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Rationale: Reducing the external pressure lowers the boiling point of a liquid, allowing

distillation to occur at a lower, non-destructive temperature.[5] A stir bar is crucial as standard

boiling stones are ineffective under vacuum.[6]

Methodology:

Apparatus Setup: Assemble a vacuum distillation apparatus using a round-bottom flask, a

Claisen adapter (to prevent bumping), a condenser, and a receiving flask. Ensure all

glassware is inspected for cracks.[6] All ground-glass joints must be lightly greased to ensure

a perfect seal.

Sample Preparation: Place the (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine sample and a

magnetic stir bar into the distilling flask.

System Evacuation: Connect the apparatus to a vacuum source (e.g., vacuum pump) with a

vacuum trap in between. Slowly open the system to the vacuum. The liquid may bubble as

residual volatile impurities and dissolved air are removed.[7]

Heating: Once a stable low pressure (e.g., 2 mmHg) is achieved and bubbling has subsided,

begin gently heating the distilling flask using a heating mantle. Ensure the sample is stirring.

Data Collection: Record the temperature at which the liquid consistently condenses on the

thermometer bulb and drips into the receiving flask. This stable temperature is the boiling

point at the recorded pressure.[5]

Shutdown: After distillation is complete, remove the heat source first and allow the system to

cool completely before slowly re-introducing air.

Protocol for Optical Rotation Measurement via
Polarimetry
This protocol determines the specific rotation, a definitive characteristic of a chiral compound.

Rationale: A polarimeter measures the angle by which a substance rotates the plane of

polarized monochromatic light.[8] The specific rotation is a standardized value calculated from

this observed rotation, accounting for concentration and path length.[9]
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Methodology:

Solution Preparation: Accurately weigh approximately 0.6 g of (S)-(+)-1-(2-

Pyrrolidinylmethyl)pyrrolidine. Dissolve it in a 25 mL volumetric flask using absolute ethanol

as the solvent. Ensure the sample is fully dissolved and the solution is brought to volume.

This creates a concentration (c) of approximately 2.4 g/100 mL.

Instrument Calibration: Calibrate the polarimeter using a blank sample cell filled with the

solvent (absolute ethanol). The reading should be zeroed.

Sample Measurement: Rinse and fill the sample cell (path length, l, typically 1 decimeter)

with the prepared solution, ensuring no air bubbles are in the light path.[10]

Data Acquisition: Place the sample cell in the polarimeter and record the observed angle of

rotation (α). The light source should be a sodium D-line (λ = 589 nm) and the temperature (T)

should be recorded.[9]

Calculation: Calculate the specific rotation [α] using the formula: Specific Rotation [α]ᵀλ = α /

(l × c) Where:

α = observed rotation in degrees

l = path length in decimeters (dm)

c = concentration in g/mL[10]

Safety and Handling
Proper handling is essential due to the hazardous nature of this compound.

GHS Hazard Classification:

H315: Causes skin irritation

H319: Causes serious eye irritation

H335: May cause respiratory irritation
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Signal Word: Warning

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P302 + P352: IF ON SKIN: Wash with plenty of water.

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE): Use in a well-ventilated fume hood. Wear chemical-

resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area. It is classified

as a combustible liquid.

Conclusion
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is a liquid chiral amine with well-defined physical

properties. Its identity and purity are confirmed through a combination of physical constant

measurements (boiling point, density, refractive index), chiroptical methods (polarimetry), and

spectroscopic analysis. Adherence to standardized experimental and safety protocols is critical

for the successful and safe application of this versatile reagent in asymmetric synthesis and

drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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